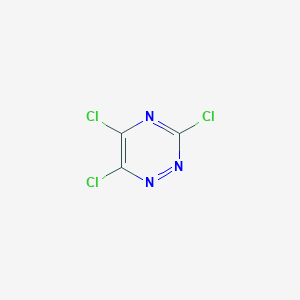

3,5,6-Trichloro-1,2,4-triazine

Description

Significance of 1,2,4-Triazine (B1199460) Heterocycles in Contemporary Chemical Science

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in modern chemical science. Derivatives of 1,2,4-triazine are of immense interest in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govscirp.org Many compounds containing this scaffold have been patented and have entered advanced clinical trials, highlighting their therapeutic potential. nih.gov Beyond medicine, 1,2,4-triazine derivatives are pivotal in materials science. Their unique electronic properties make them suitable for applications such as organic n-type semiconductors and as components in dye-sensitized solar cells (DSSCs). nih.gov

Overview of Research Trajectories for 3,5,6-Trichloro-1,2,4-triazine

Research on this compound has been predominantly centered on its function as a highly reactive intermediate in organic synthesis. The presence of three electron-withdrawing chlorine atoms on the triazine core renders the molecule highly electrophilic. This high reactivity is exploited in nucleophilic substitution reactions to create a diverse array of substituted 1,2,4-triazine derivatives. The primary research trajectory, therefore, involves using this compound as a foundational building block for synthesizing more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

Scope and Research Objectives of the Academic Review

This review aims to provide a comprehensive and scientifically accurate analysis of this compound. The objective is to detail its fundamental chemical characteristics, established synthetic pathways, and its reactivity profile, with a specific focus on nucleophilic substitution and cycloaddition reactions. Furthermore, this review will explore its established and potential applications in materials science and its broader utility as a versatile chemical intermediate. The content is strictly focused on the chemical nature and applications of the title compound.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloro-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKUFWFVZIIVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482953 | |

| Record name | 3,5,6-Trichloro-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-41-6 | |

| Record name | 3,5,6-Trichloro-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-trichloro-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5,6 Trichloro 1,2,4 Triazine and Its Derivatives

Direct Synthesis Routes to 3,5,6-Trichloro-1,2,4-triazine

The direct synthesis of the this compound core is a critical first step for its subsequent use as a chemical building block.

Synthesis from Halogenated 1,2,4-Triazine (B1199460) Precursors

A prevalent and well-documented method for the preparation of this compound involves the chlorination of a halogenated 1,2,4-triazine precursor. chemicalbook.com One of the most common starting materials is 5-bromo-6-azauracil (B188841), also known as 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. chemicalbook.com

The synthesis is typically carried out by treating 5-bromo-6-azauracil with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃), which acts as the solvent. chemicalbook.com The reaction is facilitated by the addition of a base, such as N,N-diethylaniline, and requires heating. chemicalbook.com The mixture is generally stirred at 120°C for several hours to ensure the completion of the reaction. chemicalbook.com Following the reaction, the excess phosphorus oxychloride is removed by evaporation, and the desired product is extracted using a solvent like carbon tetrachloride. chemicalbook.com This process yields this compound as a solid product upon cooling. chemicalbook.com

A typical reaction protocol is detailed in the table below:

| Reagent/Solvent | Amount (per 93.75 mmol of 5-bromo-6-azauracil) | Purpose |

| 5-Bromo-6-azauracil | 18 g | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 150 mL | Solvent |

| Phosphorus Pentachloride (PCl₅) | 39.2 g | Chlorinating Agent |

| N,N-Diethylaniline | 38 mL | Base |

Table 1: Reagents for the synthesis of this compound from 5-bromo-6-azauracil. chemicalbook.com

Novel Synthetic Approaches for 1,2,4-Triazine Core Formation

While the chlorination of existing triazine rings is a standard method, research into novel synthetic approaches for forming the 1,2,4-triazine core itself continues to be an active area. The first synthesis of a compound containing the 1,2,4-triazine structure was reported in 1889. thieme-connect.de Since then, a vast number of methods for their preparation have been developed. thieme-connect.de These methods are crucial as they provide access to a wide variety of substituted 1,2,4-triazines that can potentially be converted to their chlorinated analogs.

Derivatization Strategies via Nucleophilic Substitution of this compound

The three chlorine atoms on the this compound ring are highly susceptible to nucleophilic attack, making it a versatile platform for creating a diverse range of derivatives. The chlorine atoms can be substituted by a variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the chlorine atoms allows for stepwise substitution, which can be controlled by carefully managing the reaction conditions, particularly the temperature. semanticscholar.orgrsc.org

Monosubstitution Reaction Pathways

The first nucleophilic substitution on the triazine ring is typically the most facile. For the related and extensively studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the first substitution can often be achieved at low temperatures, around 0°C. semanticscholar.orgfrontiersin.org For instance, reacting 2,4,6-trichloro-1,3,5-triazine with 2-mercaptobenzoic acid at 0°C results in the selective displacement of a single chlorine atom. clockss.org Similarly, monosubstitution with various primary anilines and benzyl (B1604629) amines can be achieved at -15°C. clockss.org This high degree of control allows for the synthesis of monosubstituted intermediates that can be used in subsequent reactions.

Disubstitution Reaction Pathways

Following the initial substitution, the reactivity of the remaining chlorine atoms on the triazine ring decreases. semanticscholar.org This is due to the introduction of an electron-donating group, which reduces the electrophilicity of the ring. Consequently, the second substitution typically requires more forcing conditions, such as room temperature or gentle heating. semanticscholar.orgrsc.org For example, in the synthesis of disubstituted 1,3,5-triazines, after the first substitution at 0°C, the reaction mixture is often warmed to room temperature to facilitate the second substitution. semanticscholar.org This stepwise increase in temperature is a key strategy for controlling the degree of substitution.

Trisubstitution Reaction Pathways

The replacement of the third and final chlorine atom is the most challenging and generally requires elevated temperatures, often above 50°C or even reflux conditions. semanticscholar.orgresearchgate.net The significantly reduced reactivity of the dichlorinated intermediate necessitates more vigorous conditions to drive the reaction to completion. This sequential reactivity based on temperature control is a fundamental principle in the derivatization of polychlorinated triazines, allowing for the synthesis of mono-, di-, and trisubstituted products in a controlled manner. rsc.org

The general temperature guidelines for the stepwise substitution of chloro-triazines are summarized below:

| Substitution Step | Typical Reaction Temperature |

| First Substitution | 0°C to 5°C |

| Second Substitution | Room Temperature |

| Third Substitution | >50°C to Reflux |

Table 2: General temperature conditions for sequential nucleophilic substitution on a trichlorotriazine (B8581814) ring. semanticscholar.orgrsc.orgresearchgate.net

Controlled and Sequential Substitution Methodologies

The reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, allows for controlled and sequential nucleophilic substitution. researchgate.netrsc.orgsemanticscholar.org This principle is fundamental to creating a diverse array of mono-, di-, and trisubstituted triazine derivatives. The substitution reactions are highly dependent on temperature, enabling a stepwise approach. semanticscholar.orgmdpi.com

The first nucleophilic substitution can typically be carried out at low temperatures, around 0–5 °C. semanticscholar.org Subsequent substitutions require progressively higher temperatures; the second substitution is often performed at room temperature, and the third may necessitate heating or reflux conditions. semanticscholar.orgmdpi.com This graduated reactivity is attributed to the decreasing electrophilicity of the triazine ring as electron-donating nucleophiles replace the chlorine atoms. semanticscholar.org

A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in these sequential reactions, leading to asymmetrically substituted triazines. mdpi.com For instance, the reaction of TCT with a nucleophile at 0°C in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM) can yield a monosubstituted product, 2,4-dichloro-6-substituted-s-triazine, within 30 minutes. nih.gov

Table 1: Temperature-Dependent Sequential Substitution on Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature |

| First Substitution | 0–5 °C |

| Second Substitution | Room Temperature |

| Third Substitution | >60 °C (Heating/Reflux) |

This table illustrates the general temperature conditions for the sequential substitution of chlorine atoms on a triazine ring.

Competitive reactions have demonstrated the chemoselectivity of TCT. When presented with a mixture of nucleophiles (amine, thiol, and alcohol) simultaneously, TCT preferentially reacts with the amine. nih.gov

Advanced Synthetic Techniques in Triazine Chemistry

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and scalable methods for producing triazine derivatives.

Solvent-free synthesis is an emerging green chemistry approach that reduces environmental impact. Mechanochemical methods, such as ball milling, have been successfully applied to the synthesis of covalent triazine frameworks (CTFs) and other triazine derivatives. acs.org For example, the reaction of melamine (B1676169) with electron-rich aromatic compounds using AlCl₃ as an activator and ZnCl₂ as a filler can produce CTFs in high yields in under three hours. acs.org This solvent-free method is not only efficient but also easily scalable. acs.org

Another solvent-free approach involves the one-step trimerization of aromatic aldoximes using AlCl₃ as a catalyst to produce crystalline 2D triazine-based polymers with high yields (85%). chinesechemsoc.org This method is notable for its simplicity and the high quality of the resulting material. chinesechemsoc.org Additionally, 2,4,6-trichloro-1,3,5-triazine (TCT) has been used as a catalyst for the one-pot synthesis of benzopyran derivatives under solvent-free conditions, showcasing its versatility. tandfonline.com

Table 2: Examples of Solvent-Free Synthesis of Triazine Derivatives

| Method | Reactants | Catalyst/Conditions | Product | Yield |

| Mechanochemical | Melamine, Aromatic Compounds | AlCl₃, ZnCl₂, Ball Milling | Covalent Triazine Frameworks | High |

| Trimerization | Aromatic Aldoximes | AlCl₃, 350 °C | 2D Triazine-Based Polymers | 85% |

| Catalysis | Salicylaldehydes, 1,3-Hexanediones | TCT | Benzopyran Derivatives | High |

This table provides examples of different solvent-free synthetic routes for triazine-based compounds.

One-pot synthesis offers significant advantages in terms of efficiency, economy, and environmental friendliness. benthamdirect.comresearchgate.net These procedures allow for multiple reaction steps to be carried out in a single vessel, avoiding the need for isolation and purification of intermediates. nih.gov

Several one-pot methodologies have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives. benthamdirect.comresearchgate.net For instance, a domino [3+2+1] heterocyclization of isothiocyanates with aryl amidines under microwave heating provides a rapid route to 1,3,5-triazine derivatives. researchgate.net Similarly, Ullmann-type reactions catalyzed by Cu(I) supported on a resin have been used for the efficient one-pot synthesis of trisubstituted s-triazine derivatives, often with higher yields and shorter reaction times compared to traditional methods. researchgate.netnih.govsemanticscholar.org

The ability to scale up a synthetic process from the laboratory to an industrial scale is a critical consideration in chemical research and development. nih.gov For triazine synthesis, scalability is influenced by factors such as the availability and cost of starting materials, reaction safety, and process efficiency.

The synthesis of pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine for remdesivir (B604916) production highlights the importance of scalability. nih.govacs.org Researchers successfully scaled up the process from 25g to 500g, with yields for the amination and triazine formation steps remaining consistent at 65-75%. nih.gov This work involved replacing expensive reagents with commodity chemicals to ensure a sustainable manufacturing process. nih.govacs.org

Safety is a paramount concern in scaling up chemical reactions. Calorimetric safety studies are essential to assess the thermal risks of a process before attempting large-scale production. nih.gov For instance, studies on the synthesis of a fluorinated pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine derivative indicated that while the process is efficient, further safety and stability studies are necessary before scaling up. acs.org The development of solvent-free and one-pot syntheses also contributes to improved scalability by simplifying procedures and reducing waste. acs.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 3,5,6 Trichloro 1,2,4 Triazine

Nucleophilic Aromatic Substitution Mechanisms on the 1,2,4-Triazine (B1199460) Ring

The core of 3,5,6-trichloro-1,2,4-triazine's reactivity lies in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the 1,2,4-triazine ring, amplified by the three chlorine substituents, facilitates the attack of nucleophiles and subsequent displacement of the chlorine atoms.

Reactivity Profiling of Chlorine Atoms

The chlorine atoms at the 3, 5, and 6 positions of the 1,2,4-triazine ring exhibit differential reactivity towards nucleophilic attack. This selectivity is a consequence of the electronic distribution within the heterocyclic ring. Generally, the chlorine atom at the 5-position is the most susceptible to substitution, followed by the one at the 3-position, and lastly the one at the 6-position. This hierarchy is attributed to the varying degrees of electron deficiency at these carbon centers.

Research on the related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) provides a well-documented analogy for the stepwise substitution of chlorine atoms. mdpi.comcsic.es The first substitution typically occurs at lower temperatures, with subsequent substitutions requiring progressively harsher conditions. mdpi.comcsic.es This controlled reactivity allows for the sequential and selective introduction of different nucleophiles, a valuable tool in the synthesis of complex molecules. mdpi.comcsic.es

Table 1: General Reactivity Order of Chlorine Atoms in Halogenated Triazines

| Position | Relative Reactivity | Influencing Factors |

| C5 | Highest | Greatest electron deficiency |

| C3 | Medium | Moderate electron deficiency |

| C6 | Lowest | Least electron deficiency |

Influence of Nucleophile Type on Selectivity and Yield

The nature of the attacking nucleophile plays a critical role in determining the selectivity and yield of the substitution reaction. A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms on the triazine ring. Studies on the analogous 2,4,6-trichloro-1,3,5-triazine have shown a preferential order of reactivity, with alcohols generally reacting more readily than thiols, followed by amines. nih.govmdpi.comkrisp.org.za

The nucleophilicity and steric bulk of the incoming group significantly impact the reaction outcome. For instance, primary amines react readily, while bulkier secondary amines may require more forcing conditions. The choice of nucleophile is a key determinant in the design of synthetic routes to specifically substituted 1,2,4-triazine derivatives.

Table 2: Influence of Nucleophile Type on Reactivity with Halogenated Triazines

| Nucleophile Type | General Reactivity Trend | Example |

| Alcohols | High | Methoxide, Ethoxide |

| Thiols | Medium | Thiophenoxide |

| Amines | Varies (Primary > Secondary) | Aniline (B41778), Benzylamine |

Impact of Reaction Conditions on Pathway Selectivity

Reaction conditions such as temperature, solvent, and the presence of a base are crucial levers for controlling the selectivity of nucleophilic substitution on the this compound ring. The stepwise displacement of chlorine atoms can often be controlled by carefully managing the reaction temperature. mdpi.com The first substitution may proceed at a low temperature (e.g., 0 °C), the second at room temperature, and the third requiring elevated temperatures. mdpi.comarkat-usa.orgfrontiersin.org

The choice of solvent can influence reaction rates and selectivity by affecting the solubility of reactants and stabilizing transition states. Common solvents for these reactions include dichloromethane (B109758), acetonitrile (B52724), and tetrahydrofuran. nih.govfrontiersin.org The addition of a base, such as triethylamine (B128534) or potassium carbonate, is often necessary to neutralize the hydrogen chloride generated during the reaction and to deprotonate the nucleophile, thereby increasing its reactivity. nih.govbeilstein-journals.org

Oxidative and Reductive Transformation Pathways of the 1,2,4-Triazine Moiety

The 1,2,4-triazine ring can undergo both oxidative and reductive transformations, leading to a diverse range of products. Oxidation of substituted 1,2,4-triazines can lead to the formation of N-oxides, which can dramatically alter the physicochemical properties and reactivity of the parent molecule. researchgate.net For instance, the oxidation of dihydrotriazine rings to fully aromatic triazines has been achieved using reagents like tetrachloro-p-benzoquinone. mdpi.com

Conversely, the reduction of the triazine ring can also be accomplished. For example, treatment of a chlorinated pyrrolo[2,1-f] acs.orgresearchgate.nettriazine derivative with sodium borohydride (B1222165) resulted in dechlorination and partial reduction of the heterocyclic ring. nih.gov The specific products of these redox reactions are highly dependent on the substituents present on the triazine ring and the choice of oxidizing or reducing agents.

Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura)

While nucleophilic substitution is the predominant reaction pathway, this compound can also participate in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of a halide with a boronic acid in the presence of a palladium catalyst, is a powerful tool for this purpose. nih.govresearchgate.net

Although direct examples for this compound are not abundant in the provided search results, analogous systems like 3,5-dichloro-1,2,4-thiadiazole (B1299824) have been shown to undergo Suzuki-Miyaura coupling reactions. nih.gov In these cases, the reaction conditions can be tuned to achieve either mono- or diarylation. nih.gov Similarly, 2,4-dichloro-6-(3-chlorophenyl)-1,3,5-triazine (B3147073) can be synthesized via a Suzuki-Miyaura coupling between cyanuric chloride and 3-chlorophenylboronic acid. vulcanchem.com This suggests that the chlorine atoms on the this compound ring could be sequentially replaced with aryl or other organic groups using this methodology, providing access to a wide range of derivatives.

Rearrangement Reactions Involving 1,2,4-Triazine Structures (e.g., Dimroth Rearrangement in Related Triazoles)

Rearrangement reactions offer another avenue for the chemical transformation of 1,2,4-triazine systems, leading to the formation of isomeric heterocyclic structures. While a specific Dimroth rearrangement for this compound is not explicitly detailed, related triazine and triazole systems are known to undergo such transformations. The Dimroth rearrangement typically involves the ring opening of a heterocyclic system by a nucleophile, followed by ring closure to form a new heterocyclic ring with a rearranged atomic sequence.

For example, base-induced rearrangements of functionalized imidazo[4,5-e]thiazolo[2,3-c] acs.orgresearchgate.nettriazines have been reported to yield imidazo[4,5-e] beilstein-journals.orgthiazino[2,3-c] acs.orgresearchgate.nettriazines through a cascade of hydrolysis and skeletal rearrangement. beilstein-journals.orgnih.gov Additionally, reactions of 3-(2-pyridyl)-1,2,4-triazines with benzyne (B1209423) have been shown to lead to rearrangement products. acs.org These examples highlight the potential for the 1,2,4-triazine core to participate in complex rearrangement pathways, offering synthetic routes to novel heterocyclic scaffolds.

Structure Activity Relationships and Design of 3,5,6 Trichloro 1,2,4 Triazine Derivatives

Elucidation of Structure-Biological Activity Relationships (SAR)

The 1,2,4-triazine (B1199460) nucleus, particularly when functionalized via the reactive 3,5,6-trichloro precursor, serves as a privileged structure in medicinal chemistry. The strategic substitution at the 3-, 5-, and 6-positions of the triazine ring dictates the interaction with biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

Antimicrobial Activity Profile (Antibacterial, Antifungal, Anti-infective)

Derivatives of 1,2,4-triazine are recognized for their significant potential as antimicrobial agents. researchgate.net The biological activity is highly dependent on the nature of the substituents introduced onto the triazine core.

Research into hybrid molecules has shown that combining the triazine scaffold with other pharmacophores can lead to potent antimicrobial agents. For instance, hybrid phenylthiazolyl-s-triazine derivatives have demonstrated significant inhibition of both Gram-positive and Gram-negative microorganisms. tandfonline.com Structure-activity relationship studies on thiazole-1,3,5-triazine derivatives have also been conducted to correlate physicochemical properties with antifungal activity. scilit.com

The introduction of a sulfur atom, often as part of a thiol or thiourea (B124793) group, has been noted to enhance antimicrobial effects. researchgate.net In one study, a series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives were synthesized and evaluated. ssu.ac.ir Similarly, the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine (B1616786) moiety yielded compounds with potential as antimicrobial agents. scilit.com

Specific derivatives have shown promising activity against clinically relevant pathogens. A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were developed, with one analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, displaying notable antibiotic activity against various drug-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis. ijpsr.info Furthermore, novel chalcone (B49325) derivatives incorporating a 5,6-disubstituted-1,2,4-triazine moiety exhibited excellent antibacterial activity against the plant pathogen Ralstonia solanacearum, with one compound showing an EC50 value of 0.1 μg/mL. rsc.org

Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives

| Compound Series | Test Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,2,4-Triazine-Chalcone Hybrids (e.g., 4a) | Ralstonia solanacearum | EC50 | 0.1 µg/mL | rsc.org |

| 1,2,4-Triazine Derivative (16) | Escherichia coli | Inhibition Zone | Highest in series | ajchem-a.com |

| 1,2,4-Triazine Derivative (16) | Bacillus subtilis | Inhibition Zone | Highest in series | ajchem-a.com |

| 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine | Staphylococcus aureus (drug-resistant) | MIC | Promising Activity | ijpsr.info |

Anticancer and Antitumor Efficacy Studies

The 1,2,4-triazine scaffold is a cornerstone in the design of novel anticancer agents, with 3,5,6-trichloro-1,2,4-triazine serving as a key starting material for synthesizing potent inhibitors of cancer-related enzymes. scilit.comnih.gov A significant area of research involves the development of Focal Adhesion Kinase (FAK) inhibitors, where the triazine ring acts as a bioisostere for pyrimidine (B1678525).

In one study, this compound was used to prepare a series of 1,2,4-triazine derivatives targeting FAK. nih.gov While an initial compound (32) showed weak inhibitory activity (IC₅₀ = 0.23 μM), this research highlighted the importance of the substitution pattern. nih.gov Further work on diarylamino-1,3,5-triazine derivatives led to a compound (30) with moderate FAK inhibition (IC₅₀ = 0.4 μM). nih.gov The lower activity compared to pyrimidine analogues like TAE226 was attributed to the triazine ring's weaker ability to form hydrogen bonds with the FAK active site. nih.gov To enhance potency, researchers designed imidazo[1,2-a]- ssu.ac.irCurrent time information in Bangalore, IN.iomcworld.orgtriazine derivatives, resulting in a highly selective FAK inhibitor (31) with an IC₅₀ of 50 nM. nih.gov This compound strongly inhibited cell proliferation in U87 MG, HCT-116, MDA-MB-231, and PC-3 cancer cell lines. nih.gov

Another approach involved creating 1,2,4-triazine-chalcone hybrids. A series of these compounds were evaluated for antiproliferative activity against multiple cancer cell lines. Compound 9l emerged as a particularly potent agent, with IC₅₀ values of 0.41 μM (MGC-803), 0.43 μM (HCT-116), 0.61 μM (PC-3), 0.78 μM (EC-109), and 0.52 μM (A549). nih.gov Mechanistic studies indicated that this compound induced the generation of reactive oxygen species (ROS) and inhibited the ERK signaling pathway. nih.gov

Table 2: Anticancer Activity of Selected 1,2,4-Triazine Derivatives

| Compound | Target/Class | Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|---|

| Compound 31 (Imidazo[1,2-a]- ssu.ac.irCurrent time information in Bangalore, IN.iomcworld.orgtriazine derivative) | FAK Inhibitor | U87 MG, HCT-116, MDA-MB-231, PC-3 | 50 nM (FAK enzyme) | nih.gov |

| Compound 9l (1,2,4-Triazine-chalcone hybrid) | Antiproliferative | MGC-803 (Gastric) | 0.41 µM | nih.gov |

| Compound 9l (1,2,4-Triazine-chalcone hybrid) | Antiproliferative | HCT-116 (Colon) | 0.43 µM | nih.gov |

| Compound 9l (1,2,4-Triazine-chalcone hybrid) | Antiproliferative | A549 (Lung) | 0.52 µM | nih.gov |

| Compound K3 (1,2,4-Triazine-dithiocarbamate derivative) | Antiproliferative | MGC-803 (Gastric) | 2.35 µM | nih.gov |

Antimalarial and Antiplasmodial Investigations

The 1,2,4-triazine ring is a valuable pharmacophore in the development of novel antimalarial drugs. ijpsr.inforsc.orgresearchgate.net Research has focused on creating hybrid molecules that combine the triazine scaffold with other known antimalarial pharmacophores, such as quinoline (B57606).

A series of 1,2,4-triazine-quinoline hybrids were designed and synthesized to inhibit β-hematin formation, a critical process for the malaria parasite's survival. researchgate.net All tested compounds exhibited good inhibitory activity, with compound 5c showing the best performance with an IC₅₀ value of 4.54 ± 0.16 µM. researchgate.net The synthesis of these hybrids often involves reacting a quinoline derivative with a functionalized 1,2,4-triazine, such as 3-(methylsulfonyl)-1,2,4-triazine. nih.gov The structure-activity relationship studies indicated that a long linker chain between the two moieties enhances lipophilicity, while the nitrogen atoms in the triazine ring increase basicity, promoting the drug's accumulation and binding to hemin. nih.gov

Another successful strategy has been the development of 3,3'-disubstituted-5,5'-bi(1,2,4-triazine) dimers. These compounds showed potent in vitro activity against Plasmodium falciparum. researchgate.netscispace.com An extensive SAR investigation aimed at improving metabolic stability led to the identification of a second-generation bis-triazine (B1207110) (compound 23) that exhibited high potency and a fast-killing profile, making it a promising candidate for further development as an orally available antimalarial agent. researchgate.net

Table 3: Antimalarial Activity of Selected 1,2,4-Triazine Derivatives

| Compound Series | Target Organism/Process | Most Potent Compound | Activity Metric (IC50) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazine-Quinoline Hybrids | β-Hematin Formation | Compound 5c | 4.54 µM | researchgate.net |

| 3,3'-Disubstituted-5,5'-bi(1,2,4-triazine) Dimers | Plasmodium falciparum | Compound 24 | Potent activity against resistant strains | scispace.com |

Antiviral Properties

Derivatives based on the 1,2,4-triazine scaffold have demonstrated significant antiviral activity against a range of viruses. researchgate.netijpsr.info The structural modifications on the triazine ring are crucial for both the potency and the mechanism of action.

In the search for agents against influenza, a series of pyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazine derivatives were synthesized and evaluated. One compound, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazine-5,6-dicarboxylate, showed the best antiviral activity with an IC₅₀ of 4 µg/mL and a high selectivity index of 188. mdpi.com Molecular docking studies suggested that the mechanism of action involves the inhibition of viral neuraminidase. mdpi.com

Significant activity has also been reported against plant viruses. A series of novel chalcone derivatives containing a 5,6-disubstituted-1,2,4-triazine moiety were tested against the tobacco mosaic virus (TMV). rsc.org Compound 4l was particularly effective, showing curative and protective EC₅₀ values of 10.9 and 79.4 μg/mL, respectively, which were superior to the commercial agent ningnanmycin. rsc.org Microscale thermophoresis and molecular docking studies confirmed that this compound binds effectively to the TMV coat protein (TMV-CP), suggesting this interaction is key to its antiviral effect. rsc.org

Table 4: Antiviral Activity of Selected 1,2,4-Triazine Derivatives

| Compound | Target Virus | Mechanism/Target | Activity Metric | Reference |

|---|---|---|---|---|

| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazine-5,6-dicarboxylate | Influenza Virus | Neuraminidase Inhibition | IC50 = 4 µg/mL | mdpi.com |

| Compound 4l (1,2,4-Triazine-chalcone hybrid) | Tobacco Mosaic Virus (TMV) | TMV Coat Protein (TMV-CP) Binding | EC50 (curative) = 10.9 µg/mL | rsc.org |

| Compound 4l (1,2,4-Triazine-chalcone hybrid) | Tobacco Mosaic Virus (TMV) | TMV Coat Protein (TMV-CP) Binding | EC50 (protective) = 79.4 µg/mL | rsc.org |

Anti-inflammatory and Other Pharmacological Activities

The 1,2,4-triazine framework has been successfully exploited to create potent anti-inflammatory agents. researchgate.net The SAR of these derivatives often revolves around their ability to inhibit key enzymes in inflammatory pathways, such as p38 MAP kinase and cyclooxygenase (COX) enzymes.

A notable class of inhibitors is the 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazines, which target p38α MAP kinase. acs.org An initial screening hit was optimized by replacing a C4 oxindole (B195798) with a 2-methyl-5-N-methoxybenzamide aniline (B41778) group, which improved the p38 kinase inhibition to an IC₅₀ of 10 nM. acs.org Further modifications, specifically replacing a C6 ester with various amides, afforded compounds with excellent oral bioavailability and significant efficacy in a murine model of lipopolysaccharide (LPS)-induced TNFα production. acs.org

Other studies have explored different triazine-based structures. Spiro-condensed derivatives of nih.govnih.govCurrent time information in Bangalore, IN.triazino[2,3-c]quinazolines were identified as potential COX-2 inhibitors through molecular docking, and subsequent synthesis and testing confirmed their anti-inflammatory activity in a formalin-induced paw edema model. semanticscholar.org Additionally, a series of N'-[5-(4-isobutylphenyl)- nih.govnih.govCurrent time information in Bangalore, IN.-triazin-3-yl] hydrazine (B178648) derivatives were synthesized and evaluated, with compound 4f displaying the highest anti-inflammatory activity and compound 6d showing a dual analgesic-anti-inflammatory effect. nih.gov Studies have also shown that for some series, derivatives containing a sulfur atom at position 3 of the triazine ring exhibit superior anti-inflammatory activity compared to those with an oxygen atom. researchgate.net

Table 5: Anti-inflammatory Activity of Selected 1,2,4-Triazine Derivatives

| Compound Series | Target | Most Potent Compound | Activity Metric (IC50) | Reference |

|---|---|---|---|---|

| 4-(Phenylamino)-pyrrolo[2,1-f] nih.govnih.govCurrent time information in Bangalore, IN.triazines | p38α MAP Kinase | Compound 9 | 10 nM | acs.org |

| Spiro-condensed nih.govnih.govCurrent time information in Bangalore, IN.triazino[2,3-c]quinazolines | COX-2 | - | Active in paw edema model | semanticscholar.org |

| N'-[5-(4-isobutylphenyl)- nih.govnih.govCurrent time information in Bangalore, IN.-triazin-3-yl] hydrazines | Anti-inflammatory | Compound 4f | Highest in series | nih.gov |

Anticonvulsant Activity

Derivatives of 1,2,4-triazine have emerged as a promising class of anticonvulsant agents, with SAR studies drawing parallels to established drugs like lamotrigine, which is itself a phenyl-1,2,4-triazine derivative. nih.govnih.gov The key pharmacophoric features for anticonvulsant activity in this class are recognized as a lipophilic aryl group, one or two electron donor atoms, and a hydrogen bonding domain on the triazine moiety. iomcworld.orgscholarsresearchlibrary.com The mechanism is believed to involve the blockade of voltage-dependent sodium channels. nih.goviomcworld.org

Research has shown that attaching a second aryl ring to the triazine core at positions C-5 and C-6 can increase van der Waals bonding at the receptor site, enhancing potency in the maximal electroshock seizure (MES) test. nih.gov The nature of substituents on these aryl rings is critical; electron-withdrawing groups like halogens (F, Cl, Br) increase lipophilicity, which is thought to improve the ability to cross the blood-brain barrier and augment anticonvulsant activity. nih.gov

In a study of 5,6-bis aryl 1,2,4-triazines, compounds 5a, 5b, and 5d were identified as potent molecules. nih.gov Another series of 6,8-halo-substituted-2H- nih.govnih.govCurrent time information in Bangalore, IN.triazino[5,6-b]indol-3(5H)-ones also yielded potent anticonvulsants; compounds 5e (8-chloro substituted) and 5i (6,8-dibromo substituted) showed excellent protection in the MES model. nih.gov Similarly, studies on 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives found that compounds with bis(4-bromophenyl) and pyridyl substituents (2c and 2d) provided significant protection in both pentylenetetrazole (PTZ) and MES-induced seizure models. ssu.ac.ir

Table 6: Anticonvulsant Activity of Selected 1,2,4-Triazine Derivatives

| Compound Series/Name | Key Structural Feature | Test Model | Activity | Reference |

|---|---|---|---|---|

| 5,6-bis aryl 1,2,4-triazines (5a, 5b, 5d) | Bis-aryl substitution | MES, scPTZ | Potent activity | nih.gov |

| Compound 5e | 8-chloro- nih.govnih.govCurrent time information in Bangalore, IN.triazino[5,6-b]indol-3(5H)-one | MES | Excellent protection | nih.gov |

| Compound 5i | 6,8-dibromo- nih.govnih.govCurrent time information in Bangalore, IN.triazino[5,6-b]indol-3(5H)-one | MES | Excellent protection | nih.gov |

| Compounds 2c, 2d | bis(4-bromophenyl) and pyridyl substituents | MES, PTZ | High protection (70-80%) | ssu.ac.ir |

Antitubercular Activity

Derivatives of 1,2,4-triazine have shown notable potential as antitubercular agents. ijpsr.infoderpharmachemica.comijsrch.com

One area of research has focused on the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov In a particular study, compounds with a terminal amide fragment, specifically compounds 5d , 5f , and 5g , demonstrated significant broad-spectrum antibacterial activity. nih.gov Notably, compound 5f exhibited excellent in vitro activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov

Another study resulted in a tetracyclic triazine analogue, 3-(3-(3-chlorphenyl)pyrrolidin-1-yl)-1,2,4-triazin-6-amine, which showed promising activity against Mycobacterium tuberculosis. ijpsr.info

Furthermore, research into thiazolidin-4-one and thiazolo[3,2-a] Current time information in Bangalore, IN.mdpi.comnih.govtriazine derivatives has identified compounds with potent activity against drug-sensitive (DS), multi-drug resistant (MDR), and extensive drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.gov Specifically, compound 3 showed MIC values of 2.49, 9.91, and 39.72 µM against DS, MDR, and XDR Mtb strains, respectively. nih.gov Compound 7c also demonstrated significant antitubercular activity with MIC values of 2.28, 18.14, and 36.31 µM against the same strains. nih.gov

Table 1: Antitubercular Activity of Selected 1,2,4-Triazine Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

| 5f | Mycobacterium smegmatis | 50 μg/mL | nih.gov |

| 3 | Mycobacterium tuberculosis (DS) | 2.49 µM | nih.gov |

| 3 | Mycobacterium tuberculosis (MDR) | 9.91 µM | nih.gov |

| 3 | Mycobacterium tuberculosis (XDR) | 39.72 µM | nih.gov |

| 7c | Mycobacterium tuberculosis (DS) | 2.28 µM | nih.gov |

| 7c | Mycobacterium tuberculosis (MDR) | 18.14 µM | nih.gov |

| 7c | Mycobacterium tuberculosis (XDR) | 36.31 µM | nih.gov |

Molecular Mechanisms of Action of Bioactive this compound Derivatives

The biological activities of 1,2,4-triazine derivatives are attributed to their interaction with various molecular targets.

A notable mechanism of action is the inhibition of inorganic pyrophosphatases, which are potential targets for developing new antibacterial agents. ijpsr.info The discovery of a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives as inhibitors of this enzyme highlights a promising avenue for new antibiotics. ijpsr.info

In the context of antitubercular activity, some thiazolidinone and thiazolotriazine derivatives have been shown to inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov Compounds 3 and 7c , for instance, exhibited enhanced inhibitory activity against InhA with IC₅₀ values of 3.90 and 2.47 µM, respectively. nih.gov Another target for antitubercular 1,2,4-triazine derivatives is leucyl-tRNA synthetase. nih.gov Compound 5f from a series of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives showed significant growth inhibition of this enzyme. nih.gov

Furthermore, derivatives of 1,2,4-triazine have been identified as antagonists of the adenosine (B11128) A₂A receptor, which is a target for the treatment of Parkinson's disease. acs.org X-ray crystallography has shown that these molecules bind deep within the orthosteric binding cavity of this G-protein coupled receptor. acs.org

Design Principles for Novel 1,2,4-Triazine-Based Bioactive Compounds

The development of new bioactive compounds based on the 1,2,4-triazine scaffold relies on established and innovative design principles.

Rational Design Approaches

Rational design often employs methods like bioisosteric replacement and molecular overlay to guide the synthesis of new derivatives. For example, the design of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives was inspired by the structure of potent thieno[2,3-d]pyrimidinone compounds. nih.gov By replacing the thieno[2,3-d]pyrimidinone nucleus with a thiazolo[3,2-b]-1,2,4-triazinone nucleus, researchers aimed to create compounds with enhanced antimicrobial activities. nih.gov

Structure-based drug design, which utilizes computer modeling and experimental data, has also been successfully applied. acs.org This approach led to the discovery of potent and selective 1,2,4-triazine derivatives as adenosine A₂A receptor antagonists. acs.org By modeling the binding of these compounds in the receptor's active site, researchers could hypothesize that 1,2,4-triazine isomers might access deeper regions of the binding pocket, leading to improved interactions. acs.org

Combinatorial Chemistry in 1,2,4-Triazine Library Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. google.com The synthesis of 1,2,4-triazine libraries often leverages the reactivity of a starting material like this compound or cyanuric chloride, where the chlorine atoms can be sequentially substituted with various amines, alcohols, or other nucleophiles. rsc.orgresearchgate.net

Both solution-phase and solid-phase synthesis strategies have been developed for creating 1,2,4-triazine and the isomeric 1,3,5-triazine (B166579) libraries. google.comnih.govclockss.org A solution-phase approach for a 1,3,5-triazine library involved the acid-catalyzed cyclocondensation of arylbiguanide hydrochlorides with carbonyl compounds, resulting in a 96-membered library. nih.govcapes.gov.br Solid-phase synthesis offers advantages in purification, as intermediates remain attached to a resin, simplifying the isolation of the final products. clockss.org

A combinatorial strategy for substituted 1,2,4-triazines involved the synthesis of 1,2,4-triazine-4-oxides, followed by cyanation and subsequent substitution of the cyano group. researchgate.net This method allowed for the parallel synthesis of a library of approximately 500 compounds by reacting various 5-cyano-1,2,4-triazines with a range of amines and alcohols. researchgate.net

Utilization as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

This compound is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its reactivity stems from the three chlorine atoms attached to the 1,2,4-triazine core, which are susceptible to nucleophilic substitution. This allows for the sequential and controlled introduction of various functional groups, leading to a diverse array of substituted triazine derivatives.

The chlorine atoms on the triazine ring can be replaced by a wide range of nucleophiles, including amines, alcohols, and thiols. The reactivity of the chlorine atoms can be modulated by controlling the reaction temperature, allowing for the stepwise substitution of the chlorine atoms. This feature is particularly useful for the synthesis of unsymmetrically substituted triazines. The electron-withdrawing nature of the chlorine atoms makes the triazine ring highly electrophilic and, thus, reactive towards nucleophiles. This reactivity is the basis for its extensive use as a synthetic intermediate.

Derivatives of this compound are integral to the synthesis of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. The ability to modify the triazine structure allows researchers to tailor compounds for specific biological targets or material properties.

Interactive Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Amines | Room temperature or slightly elevated temperatures in solvents like dichloromethane (B109758) or acetonitrile (B52724). | Substituted aminotriazines | |

| Alcohols | Requires a base (e.g., sodium hydroxide, potassium carbonate) and is usually carried out under reflux conditions. | Substituted alkoxytriazines | |

| Thiols | Facilitated by a base at room temperature. | Substituted thiotriazines |

Role in the Synthesis of Agrochemicals

A significant portion of commercially produced triazine compounds, derived from precursors like 2,4,6-trichloro-1,3,5-triazine (an isomer of this compound), is utilized in the manufacturing of herbicides and insecticides. researchgate.net The synthesis of these agrochemicals relies on the nucleophilic substitution of the chlorine atoms on the triazine ring with various amines, a reaction pathway that is also characteristic of this compound. researchgate.net This structural motif is a key component in many commercial pesticides. researchgate.netsynthetikaeu.com

Applications in Polymer Science and Material Chemistry

The trifunctional nature of triazine compounds, including this compound, makes them valuable monomers and cross-linking agents in polymer chemistry.

Flame Retardant Materials

Substituted 1,3,5-triazine derivatives are widely used as additives to impart flame retardant properties to various materials. researchgate.net These nitrogen-containing compounds can act in both the gas and condensed phases to suppress combustion. mdpi.com Upon heating, they can release non-flammable gases that dilute the combustible gases and oxygen in the gas phase. mdpi.com In the condensed phase, they promote the formation of a stable char layer that acts as a barrier to heat and mass transfer. mdpi.com The effectiveness of triazine-based flame retardants has been demonstrated in materials such as polypropylene, epoxy resins, and cotton textiles. researchgate.netmdpi.com

Dyes and Optical Brighteners

The triazine core is a key structural element in many reactive dyes and optical brighteners. researchgate.netsynthetikaeu.comarabjchem.org The reactivity of the chlorine atoms allows for the covalent attachment of the triazine unit to the fibers of textiles, resulting in excellent wash fastness. nih.gov By incorporating different chromophoric groups onto the triazine ring, a wide range of colors can be achieved.

A significant class of optical brighteners are the sulfonated triazine-stilbene derivatives, which are commonly used in laundry detergents and paper to make them appear whiter and brighter. wikipedia.org The synthesis of these compounds involves the stepwise substitution of the chlorine atoms of a trichlorotriazine (B8581814) with amines, including those derived from stilbene (B7821643) disulfonic acid. nih.gov

Functional Polymers and Resins

The reaction of trichlorotriazines with various difunctional or polyfunctional monomers, such as piperazine, leads to the formation of functional polymers. ontosight.ai These triazine-based polymers can exhibit high thermal stability due to the aromatic nature of the triazine ring. ontosight.ai The incorporation of different functional groups allows for the tailoring of the polymer's properties, such as chemical resistance. ontosight.ai Such polymers have potential applications in coatings, adhesives, and other areas where durable materials are required. synthetikaeu.comontosight.ai

Catalytic Applications in Organic Transformations

While the direct catalytic applications of this compound itself are not extensively documented, its isomer, 2,4,6-trichloro-1,3,5-triazine (TCT), is a well-established catalyst and reagent in a wide range of organic transformations. researchgate.netbohrium.comresearchgate.net TCT's utility stems from its ability to activate various functional groups under mild conditions. researchgate.net It is stable, inexpensive, and easy to handle, making it an attractive "green" catalyst. researchgate.netbohrium.com

TCT has been successfully employed as a catalyst in numerous reactions, including:

Beckmann and Lossen rearrangements: TCT facilitates the conversion of ketoximes to amides and aldoximes to nitriles. researchgate.netbohrium.com

Biginelli reaction: It serves as a catalyst for the one-pot synthesis of dihydropyrimidinones. researchgate.netbohrium.com

Mannich-type reactions: TCT catalyzes the three-component reaction of a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds. bohrium.comtandfonline.com

Coupling reactions: TCT and its derivatives have been used in Suzuki and Sonogashira coupling reactions. researchgate.netbohrium.com

Ring-opening polymerizations: TCT has been shown to catalyze the ring-opening polymerization of 1,3-benzoxazines, lowering the required reaction temperature. researchgate.net

The catalytic activity of TCT is often attributed to its ability to form reactive intermediates with substrates, thereby lowering the activation energy of the reaction. Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit catalytic activity in various organic transformations, a potential area for future research.

Catalysis for Specific Organic Reactions (e.g., Beckmann Rearrangement, Aldol Condensation, Dehydration)

Derivatives of trichlorotriazine have proven to be effective catalysts in several cornerstone organic reactions, offering high yields and selectivity.

Beckmann Rearrangement: The conversion of ketoximes to amides, a reaction of significant industrial importance, is efficiently catalyzed by 2,4,6-trichloro-1,3,5-triazine. researchgate.netacs.org This organocatalytic approach avoids the harsh acidic conditions traditionally required for the Beckmann rearrangement. acs.org The reaction typically proceeds by treating the ketoxime with TCT in a suitable solvent like N,N-dimethylformamide (DMF) at room temperature, affording the corresponding amides in excellent yields and high purity. nih.govresearchgate.net The TCT/DMF complex is believed to be the active catalytic species. bohrium.com The versatility of this method is demonstrated by its application to a wide range of both ketoximes and aldoximes, the latter yielding nitriles under similar conditions. nih.govbohrium.com

Table 1: TCT-Catalyzed Beckmann Rearrangement of Ketoximes

| Starting Ketoxime | Product | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone oxime | Acetanilide | TCT (1 mol%), ZnCl₂ (2 mol%) | Acetonitrile, reflux, 2h | 97 | acs.org |

| Cyclododecanone oxime | Laurolactam | TCT (0.5 mol%), ZnCl₂ (1 mol%) | Acetonitrile, reflux, 2h | >99 | acs.org |

Aldol Condensation: Wet 2,4,6-trichloro-1,3,5-triazine has been identified as an efficient and mild catalyst for the Claisen-Schmidt reaction, a type of crossed-aldol condensation. acs.orgscirp.org This method is particularly effective for the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones under solvent-free conditions. scirp.org The reaction involves grinding a cycloalkanone, an aromatic aldehyde, and a catalytic amount of wet TCT, which leads to the desired products in high yields with short reaction times. acs.orgscirp.org The use of TCT as a catalyst in these reactions represents a green chemistry approach, avoiding hazardous solvents and simplifying the work-up procedure. researchgate.net

Table 2: TCT-Catalyzed Synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones

| Cycloalkanone | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Benzaldehyde | Wet TCT | Solvent-free, 130°C | 95 | acs.org |

| Cyclopentanone | 4-Chlorobenzaldehyde | Wet TCT | Solvent-free, 130°C | 96 | acs.org |

Dehydration Reactions: Trichlorotriazine derivatives are effective dehydrating agents. For instance, TCT can be used for the conversion of N-protected α-amino acids into N-protected α-aminonitriles in good yields and with excellent purity by reacting the corresponding primary amides with TCT in DMF. researchgate.net It has also been employed in the synthesis of kinetically controlled isomaleimides from phthalanilic acid. researchgate.net Furthermore, a novel Lewis acid heterogeneous catalyst was synthesized using halloysite (B83129) nanoclay functionalized with 2,4,6-trichloro-1,3,5-triazine and caffeine. This catalyst proved highly efficient in the dehydration of fructose (B13574) to 5-hydroxymethylfurfural, achieving a 98.5% yield. nih.gov

Catalysis in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in building complex molecules in a single step. 2,4,6-trichloro-1,3,5-triazine and its derivatives have emerged as powerful catalysts in this domain. researchgate.net

For example, TCT catalyzes the one-pot, three-component Mannich-type reaction of an acetophenone, an aromatic aldehyde, and an aromatic amine at room temperature to produce β-amino ketones in high yields. researchgate.net This reaction can be performed in ethanol (B145695) or under solvent-free conditions, highlighting its environmental advantages. researchgate.net

Another significant application is in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. bohrium.com TCT serves as a novel and efficient catalyst for this reaction. bohrium.com It is also used to promote the synthesis of 2,4,6-triarylpyridines from aldehydes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net In the field of nucleoside chemistry, TCT has been used as a source of hydrogen chloride to promote reactions leading to C-4-substituted C-nucleosides. beilstein-journals.org

Activation of Functional Groups in Complex Syntheses

The electrophilic nature of the chlorine atoms on the triazine ring makes it an excellent reagent for the activation of various functional groups, particularly carboxylic acids. researchgate.netresearchgate.net This activation is a key step in the synthesis of esters, amides, and peptides. researchgate.net

The reaction of a carboxylic acid with 2,4,6-trichloro-1,3,5-triazine, often in the presence of a base like N-methylmorpholine, is thought to form a highly reactive 2-acyloxy-4,6-dichloro-1,3,5-triazine intermediate. researchgate.netresearchgate.net This intermediate readily reacts with nucleophiles such as alcohols or amines to form the corresponding esters or amides. This methodology has been successfully applied to the reduction of N-protected amino acids to their corresponding alcohols using sodium borohydride (B1222165) in water, where TCT acts as the activating agent. researchgate.net

Furthermore, TCT facilitates the conversion of sulfonic acids to sulfonyl chlorides under neutral conditions, which are then readily converted to sulfonamides. researchgate.net The stepwise and controlled substitution of the three chlorine atoms on the triazine ring at different temperatures allows for the sequential introduction of various substituents, making it a versatile platform for creating complex molecules, including dendrimers and hyperbranched polymers. researchgate.netresearchgate.net This controlled reactivity is crucial in complex syntheses where chemoselectivity is paramount. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro-1,3,5-triazine (TCT, Cyanuric Chloride) |

| N,N-dimethylformamide (DMF) |

| Acetophenone oxime |

| Acetanilide |

| Zinc Chloride (ZnCl₂) |

| Cyclododecanone oxime |

| Laurolactam |

| Benzophenone oxime |

| Benzylanilide |

| Cyclohexanone |

| Benzaldehyde |

| Cyclopentanone |

| 4-Chlorobenzaldehyde |

| 4-Methoxybenzaldehyde |

| N-protected α-amino acid |

| N-protected α-aminonitrile |

| Phthalanilic acid |

| Isomaleimide |

| Fructose |

| 5-hydroxymethylfurfural |

| Acetophenone |

| Aromatic aldehyde |

| Aromatic amine |

| β-amino ketone |

| Ethanol |

| β-ketoester |

| Urea |

| Thiourea |

| Ammonium acetate |

| C-nucleoside |

| Carboxylic acid |

| N-methylmorpholine |

| 2-acyloxy-4,6-dichloro-1,3,5-triazine |

| Alcohol |

| Amide |

| Sodium borohydride |

| Sulfonic acid |

| Sulfonyl chloride |

Table of Chemical Compounds Mentioned

| Chemical Name |

| 3,5,6-Trichloro-1,2,4-triazine |

| 1,2,4-Triazine (B1199460) |

| 5-Bromo-6-azauracil (B188841) |

| Phosphorus pentachloride |

| Phosphorus oxychloride |

| N,N-Diethylaniline |

| Dihydropyridine |

| Dichloropyridine |

| Hexa-1,5-diene |

| Cycloheptene |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) |

| Nitrogen |

Environmental and Degradation Studies of 3,5,6 Trichloro 1,2,4 Triazine

Microbial Degradation Pathways and Metabolites

The biodegradation of s-triazine compounds is a critical process for their removal from the environment. Microorganisms have evolved various enzymatic pathways to break down these complex molecules. The primary mechanisms involve the sequential removal of substituents from the triazine ring, ultimately leading to its cleavage.

While hydrolytic dechlorination is common, oxidative pathways also play a role in the degradation of chlorinated aromatic compounds. In the context of 3,5,6-trichloro-2-pyridinol (TCP), a structurally related but different compound, a combined hydrolytic and oxidative dechlorination pathway has been identified in Micrococcus luteus ML. In this pathway, TCP undergoes a two-step hydrolytic dechlorination, followed by oxidative dechlorination of the resulting intermediate, 3-chloro-2, 5, 6-trihydroxypyridine, to 5-amino-2, 4, 5-trioxopentanoic acid. This product is then further degraded and mineralized to CO2 and H2O via the tricarboxylic acid cycle.

Denitrification as a primary degradation mechanism for s-triazines is not commonly reported. The typical microbial degradation pathway for s-triazine herbicides involves hydrolytic reactions that lead to the formation of cyanuric acid, which is then metabolized to ammonia and carbon dioxide uni-konstanz.denih.gov. However, research on the degradation of the metabolite 3,5,6-trichloro-2-pyridinol (TCP) by Micrococcus luteus ML has proposed a novel denitrification pathway. In this proposed route, TCP may be denitrified to form 3-(2, 4, 5-trichlorophenoxy)-1-propyne, which is then converted through multiple steps to p-propyl phenol and ultimately mineralized. This finding suggests that microbial metabolic capabilities for chlorinated heterocyclic compounds may be more diverse than previously understood.

Specific microbial strains are key to the effective bioremediation of s-triazine-contaminated environments. Various bacteria have been isolated and identified for their ability to degrade these compounds.

Micrococcus luteus : A novel strain, Micrococcus luteus ML, has demonstrated the ability to degrade 3,5,6-trichloro-2-pyridinol (TCP). This strain is notable for potentially utilizing two distinct metabolic pathways: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway.

Streptomyces sp. : The genus Streptomyces has been shown to be effective in degrading s-triazine herbicides. For instance, Streptomyces sp. PS1/5 can degrade atrazine (B1667683) in soil when provided with a suitable carbon and nitrogen source, such as a mixture of chitin and cornstalks nih.gov. The degradation activity of this strain was significantly enhanced by the addition of triple superphosphate nih.gov.

Other important microbial genera in s-triazine degradation include Nocardioides, which can degrade a range of chloro- and methylthio-substituted s-triazines via a novel s-triazine hydrolase, and Arthrobacter, which has also been identified as an efficient degrader of these herbicides nih.govnih.gov.

| Microbial Strain | Compound Degraded | Key Degradation Pathway | Reference |

|---|---|---|---|

| Streptomyces sp. PS1/5 | Atrazine | Metabolic degradation in soil | nih.gov |

| Nocardioides sp. C190 | s-Triazine Herbicides (e.g., Atrazine) | Hydrolytic Dechlorination | nih.gov |

| Arthrobacter sp. | s-Triazine Herbicides (e.g., Simazine) | Metabolic degradation | nih.gov |

| Micrococcus luteus ML | 3,5,6-trichloro-2-pyridinol (TCP) | Hydrolytic-Oxidative Dechlorination & Denitrification |

Environmental Fate and Persistence Considerations

S-triazine herbicides are recognized for their high persistence in the environment, characterized by a long half-life nih.govmdpi.com. This persistence can lead to long-term contamination of soil and water resources.

The half-life of s-triazines in soil can vary significantly depending on environmental conditions. For atrazine, a widely studied analog, the half-life can range from 42 to 231 days nih.govmdpi.com. Factors influencing persistence include soil type, pH, organic matter content, temperature, and moisture fao.orgresearchgate.netiastate.edu. For example, the chemical degradation of atrazine is highly dependent on pH; it is strongly resistant to hydrolysis at a neutral pH but hydrolyzes more rapidly in acidic or alkaline conditions fao.org. The presence of humic materials can also drastically increase the rate of hydrolysis fao.org.

Due to their persistence and moderate to high mobility in soil, s-triazines pose a risk of leaching into groundwater, and their residues are frequently detected in both surface and drinking water sources nih.govfao.org. Volatilization is not considered a major dissipation pathway for compounds like atrazine fao.org.

| Parameter | Value/Observation | Influencing Factors | Reference |

|---|---|---|---|

| Soil Half-life | 42 - 231 days (typical range) | Soil type, pH, organic matter, temperature, moisture | nih.govmdpi.com |

| Soil Half-life (example) | 261 days (Minnesota, pH 7.9) vs. 39 days (Georgia, pH 6.8) | Soil pH and environmental conditions | iastate.edu |

| Mobility in Soil | High to medium | Adsorbs more to clay/muck soils than low organic matter soils | fao.org |

| Primary Degradation Route | Microbial degradation and chemical hydrolysis | Acidity, presence of catalytic substances (e.g., humic acid) | fao.org |

Strategies for Environmental Remediation and Detoxification

Given the persistence of s-triazines, effective remediation and detoxification strategies are essential to mitigate their environmental impact. Bioremediation is considered a reliable and environmentally friendly technique for removing these contaminants ajgreenchem.com.

Microbial Remediation : This strategy utilizes the metabolic capabilities of indigenous or introduced microorganisms to break down s-triazines into less harmful substances nih.govmdpi.com. As detailed in section 6.1.4, various bacterial strains from genera such as Pseudomonas, Arthrobacter, Nocardioides, and Streptomyces have been shown to efficiently degrade these compounds nih.govnih.govnih.govresearchgate.net. The ultimate goal of this microbial action is the complete mineralization of the s-triazine ring to ammonia and carbon dioxide uni-konstanz.denih.gov.

Enzyme Immobilization : To enhance the efficiency and stability of bioremediation, enzymes or whole microbial cells can be immobilized on various support materials. This approach can protect the biocatalyst from harsh environmental conditions and allows for easier recovery and reuse mdpi.comsemanticscholar.org. Supports for immobilization include magnetic nanoparticles, polymeric materials, and polyethylene glycol mdpi.comnih.gov. Functionalizing these supports with agents like trichlorotriazine (B8581814) can facilitate robust covalent bonding of the enzymes mdpi.comnih.gov.

Phytoremediation : This technique uses plants to remove, degrade, or contain environmental contaminants. It is considered a potential approach for the removal of various pollutants from the environment ajgreenchem.com.

Combined Approaches : The combination of nanomaterials with indigenous microbes is being explored as a sustainable approach for removing toxic residues from agroecosystems nih.gov. The unique properties of nanoparticles allow for wide distribution in soil and water, potentially enhancing the efficiency of microbial degradation nih.gov.

Computational and Theoretical Chemistry Studies on 3,5,6 Trichloro 1,2,4 Triazine

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,5,6-trichloro-1,2,4-triazine. These calculations solve the Schrödinger equation for the molecule, providing information about its energy levels and the spatial distribution of its electrons.

Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, describes how atomic orbitals on the constituent atoms (carbon, nitrogen, and chlorine) combine to form a new set of molecular orbitals that extend over the entire molecule. youtube.com For this compound, this theory is crucial for characterizing its aromaticity and electronic stability. The most important of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of the HOMO and LUMO, often referred to as frontier orbitals, are key determinants of a molecule's reactivity. In 1,2,4-triazine (B1199460) derivatives, the HOMO is typically localized on parts of the molecule that can donate electrons, while the LUMO is localized on electron-accepting regions. nih.gov For this compound, the strongly electron-withdrawing nature of the three chlorine atoms and the nitrogen atoms in the ring significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The LUMO is expected to be localized primarily on the triazine ring, particularly on the carbon atoms bonded to chlorine. nih.gov

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. nih.gov It offers a balance of accuracy and computational efficiency, making it suitable for predicting the reactivity of complex molecules like this compound. nih.govrsc.org

DFT calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. For triazine derivatives, these maps typically show electron-deficient regions (positive potential) around the carbon atoms attached to chlorine, highlighting them as electrophilic centers. nih.govfrontiersin.org This electron deficiency is a direct result of the high electronegativity of both the ring nitrogen atoms and the chlorine substituents.

These calculations confirm that the carbon atoms at positions 3, 5, and 6 are the most likely sites for nucleophilic aromatic substitution, a characteristic reaction for chloro-triazines. researchgate.netresearchgate.net The reactivity of these positions can be modulated by the nature of the attacking nucleophile and the reaction conditions, a phenomenon that has been extensively studied for the related compound 2,4,6-trichloro-1,3,5-triazine. nih.govfrontiersin.org DFT helps in rationalizing the observed regioselectivity in substitution reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to build, visualize, and simulate the three-dimensional structures and behaviors of molecules. For this compound, modeling begins with the construction of its 3D structure, which is then optimized to find its most stable geometric conformation (lowest energy state).

Molecular Dynamics (MD) simulations are a powerful tool within molecular modeling that predicts how a molecule moves and changes its shape over time. ekb.eg By solving Newton's equations of motion for every atom in the system, MD simulations can model the dynamic behavior of the triazine molecule, including its vibrations, rotations, and interactions with surrounding molecules like solvents. researchgate.net While specific MD studies on this compound are not widely documented, the methodology is routinely applied to similar heterocyclic systems. ekb.egresearchgate.net Such simulations could provide insights into its conformational stability, solvation properties, and how it might interact with a biological target's active site.

Theoretical Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or identify unknown compounds.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting its electronic or UV-Vis absorption spectrum. sci-hub.se By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). sci-hub.se These calculations are valuable for understanding the photophysical properties of the molecule.

Computational chemistry also allows for the prediction of Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations can predict the chemical shifts of the carbon atoms in the molecule. These predictions are valuable for assigning the signals in an experimental ¹³C NMR spectrum. Published data reports the experimentally observed ¹³C NMR shifts for this compound. thieme-connect.de

| Carbon Atom Position | Chemical Shift (δ, ppm) |

|---|---|

| C3 | 160.8 |

| C5 | 157.0 |

| C6 | 154.7 |

Computational Analysis of Substituent Effects on Reactivity and Lipophilicity

The three chlorine atoms on the 1,2,4-triazine ring are substituents that profoundly influence the molecule's chemical properties. Computational analysis is essential for quantifying these effects.

Effect on Reactivity: The primary effect of the chloro-substituents on reactivity is their strong electron-withdrawing inductive effect. This effect drastically increases the electrophilicity of the triazine ring's carbon atoms, making them highly susceptible to nucleophilic substitution. researchgate.net Computational studies on related chloro-triazines show that as chlorine atoms are sequentially replaced by electron-donating groups, the reactivity of the remaining chloro-substituted carbons decreases. researchgate.net This principle is fundamental to the controlled, stepwise synthesis of various triazine derivatives. mdpi.comarkat-usa.org

Effect on Lipophilicity: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in medicinal chemistry and environmental science. It is commonly expressed as the logarithm of the partition coefficient (logP). Computational methods are widely used to estimate logP values for compounds. researchgate.netbg.ac.rs The presence of three chlorine atoms is expected to significantly increase the lipophilicity of the triazine core. Various computational algorithms can be used to calculate this property, providing valuable data without the need for experimentation. nih.gov

| Property | Calculated Value |

|---|---|

| LogP | 1.8318 |

| Topological Polar Surface Area (TPSA) | 38.67 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Analytical Methodologies in 3,5,6 Trichloro 1,2,4 Triazine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 3,5,6-trichloro-1,2,4-triazine from reactants, solvents, and byproducts in research and industrial settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique used to monitor the progress of chemical reactions involving this compound. In synthetic chemistry, HPLC is employed to track the consumption of the starting material and the formation of new products over time. This is often achieved using a system equipped with a UV or diode-array detector (DAD), which can detect the compound based on its absorbance of ultraviolet light. While specific, validated quantitative methods for this compound are not widely published, general methodologies for related compounds often utilize reverse-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. Although detailed GC methods specifically developed for this compound are not extensively documented in publicly available literature, the technique is widely applied for the analysis of other triazine derivatives, such as pesticides in environmental samples. Such methods typically use a low-polarity capillary column and temperature programming to achieve separation. For this compound, GC would be suitable for purity assessment and analysis in non-aqueous samples, provided the compound is thermally stable under the analysis conditions.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying its derivatives and metabolites.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry (MS) and LC-MS for Metabolite Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound is approximately 184.41 g/mol . researchgate.netnist.gov The mass spectrum would show a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).